Quinolin-6-ylmethanamine dihydrochloride

描述

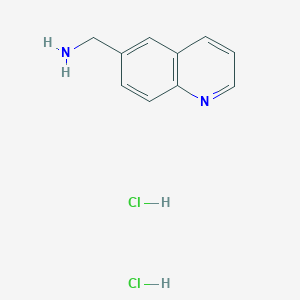

Quinolin-6-ylmethanamine dihydrochloride is a quinoline derivative featuring a methanamine group (-CH₂NH₂) at the 6-position of the quinoline ring, stabilized as a dihydrochloride salt. This compound is structurally characterized by the aromatic quinoline heterocycle (a fused benzene-pyridine system) and the protonated amine group, which enhances its water solubility and stability for applications in pharmaceuticals, chemical synthesis, or analytical research . The dihydrochloride form ensures improved solubility in polar solvents compared to its free base or monohydrochloride counterparts, making it suitable for laboratory and industrial workflows .

属性

IUPAC Name |

quinolin-6-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMZXORAXUWVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-6-ylmethanamine dihydrochloride typically involves the reaction of quinoline derivatives with appropriate amine reagents under controlled conditions. One common method includes the reaction of quinoline-6-carbaldehyde with methanamine in the presence of a reducing agent to form Quinolin-6-ylmethanamine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

化学反应分析

Types of Reactions

Quinolin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, different amine derivatives, and substituted quinoline compounds .

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline analogues, including quinolin-6-ylmethanamine dihydrochloride. A notable example is its application against Enterovirus D68 (EV-D68), a virus that poses significant health risks, particularly in pediatric populations.

- Mechanism of Action: Research indicates that quinoline derivatives can inhibit viral replication by targeting the viral protein VP1. One study identified a specific compound from a series of quinoline analogues that exhibited potent antiviral activity with an EC₅₀ value ranging from 0.05 to 0.10 μM against various EV-D68 strains .

| Compound | EC₅₀ (μM) | Inhibition Mechanism |

|---|---|---|

| This compound | 0.05 - 0.10 | VP1 inhibitor |

Synthesis of Organic Compounds

This compound serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological properties.

Case Studies

Case Study 1: Antiviral Efficacy Against EV-D68

In a recent study published in Nature Communications, researchers synthesized several quinoline derivatives to evaluate their efficacy against EV-D68. Among these, this compound was found to be one of the most effective compounds, demonstrating significant inhibition of viral replication in vitro. The study concluded that further development could lead to new antiviral therapies targeting EV-D68 .

Case Study 2: Synthesis and Characterization

A study focused on the synthesis of quinoline derivatives reported the successful preparation of this compound via a multi-step reaction involving condensation and reduction processes. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

作用机制

The mechanism of action of Quinolin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

相似化合物的比较

Quinolin-2-ylmethanamine Dihydrochloride

- Structural Difference: The methanamine group is attached to the 2-position of the quinoline ring instead of the 6-position.

- Physicochemical Properties: High structural similarity (0.97 similarity score) to Quinolin-6-ylmethanamine dihydrochloride .

- Applications : Positional isomers like this are often explored in drug discovery to optimize receptor affinity or metabolic stability.

6-Aminoquinoline Hydrochloride

- Structural Difference: Features a primary amine (-NH₂) directly at the 6-position of quinoline (monohydrochloride salt) rather than a methanamine side chain.

- Physicochemical Properties: Molecular weight: ~180.6 g/mol (monohydrochloride) vs. higher for this compound (estimated ~222–230 g/mol based on dihydrochloride analogs) .

- Applications : Used as a building block in organic synthesis and as a precursor for fluorescent probes .

Quinoxalin-6-ylmethanamine Hydrochloride

- Structural Difference: Replaces the quinoline ring with a quinoxaline system (two adjacent nitrogen atoms in the heterocycle).

- Physicochemical Properties: Molecular weight: 195.65 g/mol (monohydrochloride) .

- Applications : Explored in materials science and medicinal chemistry due to its redox-active heterocycle .

Triethylenetetramine Dihydrochloride (Trientine)

- Structural Difference: A linear tetramine (four amine groups) rather than a quinoline-based structure.

- Physicochemical Properties: Dihydrochloride salt form improves solubility for pharmaceutical use . Acts as a copper-chelating agent, unlike this compound, which lacks chelating functional groups.

- Applications : Clinically used for Wilson’s disease, highlighting the role of dihydrochloride salts in enhancing drug bioavailability .

Data Table: Key Comparisons

生物活性

Quinolin-6-ylmethanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of an amine group at the 6-position. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of quinoline derivatives, including this compound, can be attributed to several mechanisms:

- Antiviral Activity : Research has shown that quinoline analogues can exhibit potent antiviral properties. For instance, a study identified novel quinoline derivatives that effectively inhibit enterovirus D68 (EV-D68) by targeting the viral protein VP1, demonstrating an effective EC50 value ranging from 0.05 to 0.10 μM against various strains .

- Antimicrobial Properties : Quinoline compounds are known for their antimicrobial effects, which may involve intercalation with DNA and inhibition of nucleic acid synthesis. This mechanism is similar to that observed in other quinoline derivatives used in treating infections .

- Enzyme Inhibition : this compound may also act as an inhibitor of specific enzymes, contributing to its pharmacological effects. For example, certain quinoline derivatives have been reported to inhibit phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of quinoline derivatives, including this compound:

| Compound | Activity Type | EC50/IC50 Value | Reference |

|---|---|---|---|

| This compound | Antiviral (EV-D68) | 0.05 - 0.10 μM | |

| Quinoline Derivative A | Antimicrobial | 20 μM | |

| Quinoline Derivative B | PDE Inhibition | 50 nM |

Case Studies

- Antiviral Efficacy : A study highlighted the effectiveness of a series of quinoline analogues against EV-D68, with specific focus on compound 19 which exhibited significant antiviral activity . The research demonstrated that structural modifications at the 6-position of the quinoline core were crucial for enhancing antiviral potency.

- Antimicrobial Studies : Research has shown that various quinoline derivatives possess antimicrobial properties against a range of pathogens. For example, studies have indicated that these compounds can inhibit bacterial growth through mechanisms involving DNA binding and disruption of cellular processes .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of quinoline compounds suggest favorable absorption and metabolic stability in vivo, making them suitable candidates for further development as therapeutic agents .

常见问题

Q. What is the standard synthetic route for Quinolin-6-ylmethanamine dihydrochloride, and what analytical methods validate its purity?

The compound is synthesized via catalytic hydrogenation of quinoline-6-carbonitrile using a nickel silicide nanocatalyst, followed by treatment with HCl in ether to form the dihydrochloride salt. The reaction yield is typically ~89% under optimized conditions. Purity is validated using ¹³C NMR (e.g., δ 159.7, 43.7 ppm for key functional groups) and mass spectrometry. Researchers should cross-reference spectral data with published standards to confirm structural integrity .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions, which is critical for in vitro assays. Stability studies should compare degradation profiles under varying pH and temperature conditions. For example, other dihydrochloride salts (e.g., octenidine) show improved thermal stability compared to free bases, but hygroscopicity may require desiccant storage .

Q. What safety precautions are recommended when handling this compound in the lab?

While specific toxicity data for this compound is limited, analogous dihydrochlorides (e.g., α-methylhistamine dihydrochloride) suggest potential respiratory irritation. Use PPE (gloves, goggles, fume hood) and follow protocols for amine handling. Safety data sheets for structurally similar compounds recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step to improve yield and reduce byproducts?

Catalyst selection (e.g., nickel silicide vs. noble metals) and reaction parameters (H₂ pressure, solvent polarity) significantly impact yield. For instance, nickel silicide achieves 89% yield at 0.5 mmol scale, but scaling up may require adjusting catalyst loading or temperature. Monitor reaction progress via TLC or GC-MS to identify intermediates like quinoline-6-methylamine .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for this compound?

Discrepancies may arise from differences in bioavailability or metabolic stability. To address this:

- Perform pharmacokinetic studies (e.g., plasma stability, tissue distribution).

- Use isotopic labeling (e.g., deuterated analogs) to track metabolite formation.

- Compare results with structurally similar compounds (e.g., Quinolin-2-ylmethanamine derivatives) to isolate structural determinants of activity .

Q. How can computational modeling guide the design of Quinolin-6-ylmethanamine analogs with enhanced target binding?

Molecular docking and QSAR analyses can predict interactions with biological targets (e.g., receptors or enzymes). For example, modifying the quinoline ring’s substituents (e.g., adding halogens or methyl groups) may improve binding affinity. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What methodologies ensure reproducibility in assays measuring the compound’s biological activity?

Standardize protocols using reference materials (e.g., USP-grade dihydrochloride salts) and include positive/negative controls. For cellular assays, adhere to MIACARM guidelines by documenting experimental metadata (e.g., cell passage number, assay duration, and measurement uncertainty). Cross-validate results with orthogonal techniques (e.g., Western blotting alongside flow cytometry) .

Methodological Considerations

- Structural Characterization : Use ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline) to confirm salt formation and purity .

- Biological Assays : Prioritize in vivo models that replicate human metabolic conditions, as in vitro systems may lack relevant transporters or enzymes .

- Data Interpretation : Apply statistical frameworks (e.g., ANOVA for dose-response curves) and address outliers through rigorous replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。